4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703293
InChI: InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3
SMILES:
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4 g/mol

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

CAS No.:

Cat. No.: VC17703293

Molecular Formula: C15H18N2OS

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine -

Specification

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
IUPAC Name 4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole
Standard InChI InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3
Standard InChI Key OWRIBNXERSFIDU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole, reflects its core structure: a piperidine ring substituted at the 4-position with a thiazole moiety, which is further functionalized with a 2-methoxyphenyl group at the 4-position of the thiazole ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{OS}
Molecular Weight274.4 g/mol
Canonical SMILESCOC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3
Topological Polar Surface Area61.4 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The methoxy group at the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the thiazole and piperidine moieties contribute to hydrogen bonding and π-π stacking interactions with biological targets . X-ray crystallography data for analogous compounds reveals planar thiazole rings and chair conformations in piperidine, suggesting structural rigidity that may favor target binding .

Synthesis and Structural Optimization

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically proceeds via a two-step route:

  • Thiazole Ring Formation: 2-Bromo-1-(2-methoxyphenyl)ethanone reacts with thiourea in ethanol under reflux to yield 4-(2-methoxyphenyl)-1,3-thiazol-2-amine.

  • Piperidine Substitution: The amine intermediate undergoes nucleophilic substitution with 4-chloropiperidine in the presence of a base like triethylamine, producing the final compound.

Modifications to this protocol include Suzuki couplings for introducing aryl groups and HATU-mediated amide formations for derivatization, as seen in structurally related KCNQ1 activators . For example, replacing the 4-methoxy group with a trifluoromethoxy moiety in analogs improved metabolic stability but reduced potency, underscoring the critical role of the methoxy group in target engagement .

Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Properties

Thiazole derivatives are renowned for their broad-spectrum antimicrobial activity. While direct data on 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is limited, structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The thiazole ring likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the methoxyphenyl group may enhance membrane penetration .

Neurological Applications

Piperidine-thiazole hybrids have shown affinity for dopamine (D2) and serotonin (5-HT2A) receptors, implicating them in schizophrenia and depression therapeutics. Molecular docking studies suggest that the piperidine nitrogen forms hydrogen bonds with receptor residues, while the thiazole ring stabilizes hydrophobic pockets. In vivo models of related compounds demonstrate reduced apomorphine-induced climbing behavior in rodents, a proxy for antipsychotic efficacy.

Mechanism of Action

The compound’s bioactivity stems from dual interactions:

  • Enzyme Inhibition: The thiazole sulfur and nitrogen atoms coordinate with metal ions in enzyme active sites, inhibiting kinases and cyclooxygenases .

  • Receptor Modulation: The piperidine moiety mimics endogenous amines, enabling binding to G protein-coupled receptors (GPCRs) and ion channels . For instance, analogs activate KCNQ1 potassium channels (EC50 = 260 nM) by stabilizing the open state, a mechanism critical for cardiac repolarization .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Antimicrobial Agents: Hybrids with tetrazole groups show enhanced biofilm disruption .

  • Neuroprotective Drugs: Derivatives with fluorinated phenyl groups exhibit improved blood-brain barrier penetration.

Materials Science

Thiazole-piperidine complexes are explored as organic semiconductors due to their conjugated π-systems and thermal stability.

Recent Advances and Future Directions

As of 2024, research focuses on:

  • Prodrug Development: Esterifying the piperidine nitrogen to improve oral bioavailability .

  • Targeted Delivery: Nanoparticle-encapsulated formulations for site-specific action .

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